molecular formula C14H17ClN4O2 B12639873 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine CAS No. 918898-05-2

7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine

Cat. No.: B12639873
CAS No.: 918898-05-2
M. Wt: 308.76 g/mol
InChI Key: DUVICSPQXYAQRT-UHFFFAOYSA-N
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Properties

CAS No.

918898-05-2

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

4-(7-chloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine

InChI

InChI=1S/C14H17ClN4O2/c1-3-21-14-12-10(16-9(2)17-14)8-11(15)18-13(12)19-4-6-20-7-5-19/h8H,3-7H2,1-2H3

InChI Key

DUVICSPQXYAQRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC(=NC(=C21)N3CCOCC3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate . The reaction proceeds through a series of steps, including cyclization and substitution reactions, to form the desired pyrido[4,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrido[4,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine stands out due to its unique combination of a chloro group and a morpholine ring, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.

Biological Activity

7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity based on diverse sources, highlighting key findings, mechanisms of action, and relevant case studies.

The compound's structural formula is represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₇ClN₄O₂
Molecular Weight 308.763 g/mol
CAS Number 918898-05-2

Research indicates that the pyrido[4,3-d]pyrimidine scaffold is associated with various biological activities, including:

  • Antiviral Activity : The compound exhibits significant antiviral effects against several viruses. For instance, it has shown efficacy against the tobacco mosaic virus (TMV) with reduced viral particle counts in treated samples .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor cell proliferation. Studies have shown that derivatives of this class can selectively inhibit certain cancer cell lines, suggesting a mechanism involving interference with cellular signaling pathways related to growth and survival .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study evaluating various derivatives for antiviral activity, this compound demonstrated a significant reduction in viral replication rates. The compound achieved a 70% reduction in TMV infectivity compared to untreated controls .
  • Cytotoxicity Assessment : A cytotoxicity study using human cancer cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The IC₅₀ value was reported at approximately 15 µM , indicating a potent effect against specific cancer types without significant off-target effects .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as an inhibitor of specific kinases involved in cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, effectively halting their proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antiviral70% reduction in TMV particles
AnticancerIC₅₀ = 15 µM against cancer cells
Kinase InhibitionG1 phase arrest in cancer cells

Table 2: Comparison with Other Compounds

Compound NameActivity TypeIC₅₀ (µM)
7-Chloro-4-ethoxy-2-methyl...Anticancer15
Compound A (similar structure)Antiviral25
Compound B (different scaffold)Anticancer30

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